CID 87068660

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

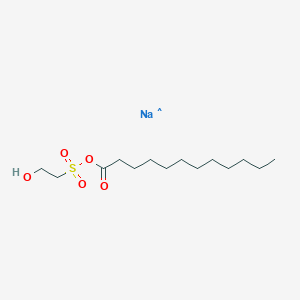

Sodium lauroyl isethionate is a sodium salt of the lauric acid ester of isethionic acid. It is widely used in personal care products due to its mildness and excellent foaming properties. This compound is particularly valued for its ability to cleanse the skin without stripping it of its natural oils, making it a popular ingredient in shampoos, body washes, and facial cleansers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium lauroyl isethionate is synthesized through the esterification of lauric acid with sodium isethionate. The reaction typically involves heating lauric acid and sodium isethionate in the presence of a catalyst, such as methanesulfonic acid, under controlled conditions . The mixture is then purified through recrystallization, often using methanol, to achieve a high purity product .

Industrial Production Methods: On an industrial scale, the production of sodium lauroyl isethionate involves similar esterification processes but with optimized conditions for large-scale manufacturing. The process includes the use of continuous reactors and advanced purification techniques to ensure consistent quality and high yield .

Análisis De Reacciones Químicas

Types of Reactions: Sodium lauroyl isethionate primarily undergoes hydrolysis and saponification reactions. It can also participate in substitution reactions due to the presence of the ester functional group.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, sodium lauroyl isethionate can hydrolyze to produce lauric acid and sodium isethionate.

Saponification: Under basic conditions, such as with sodium hydroxide, it can undergo saponification to yield glycerol and sodium salts of fatty acids.

Major Products Formed:

Hydrolysis: Lauric acid and sodium isethionate.

Saponification: Glycerol and sodium laurate.

Aplicaciones Científicas De Investigación

Sodium lauroyl isethionate has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Sodium lauroyl isethionate functions as a surfactant by reducing the surface tension of water, allowing it to mix with oils and dirt on the skin. This action facilitates the removal of impurities, leaving the skin clean and refreshed . The compound’s amphiphilic nature, with both hydrophilic and hydrophobic regions, enables it to interact with both water and oil molecules, effectively emulsifying and dispersing them .

Comparación Con Compuestos Similares

Sodium cocoyl isethionate: Derived from coconut oil, it is also a mild surfactant with similar cleansing properties.

Sodium lauryl sulfate: A more aggressive surfactant that can cause irritation, making sodium lauroyl isethionate a preferred alternative for sensitive skin.

Sodium lauroyl methyl isethionate: Another mild surfactant used in personal care products, known for its gentle cleansing action.

Uniqueness: Sodium lauroyl isethionate stands out due to its balance of mildness and effective cleansing. Unlike harsher surfactants like sodium lauryl sulfate, it provides a gentle yet thorough cleansing experience, making it suitable for a wide range of skin types, including sensitive skin .

Propiedades

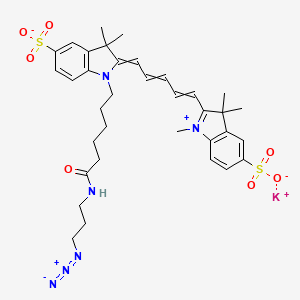

Fórmula molecular |

C14H28NaO5S |

|---|---|

Peso molecular |

331.43 g/mol |

InChI |

InChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)19-20(17,18)13-12-15;/h15H,2-13H2,1H3; |

Clave InChI |

SVSNIBMCEVBNQH-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC(=O)OS(=O)(=O)CCO.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)

![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)

![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)

![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)

![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)